2'-OMe-ibu-G Phosphoramidite
CAS No.: 150780-67-9
Cat. No.: VC21106803
Molecular Formula: C45H56N7O9P
Molecular Weight: 869.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 150780-67-9 |
---|---|
Molecular Formula | C45H56N7O9P |
Molecular Weight | 869.9 g/mol |
IUPAC Name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Standard InChI | InChI=1S/C45H56N7O9P/c1-28(2)41(53)49-44-48-40-37(42(54)50-44)47-27-51(40)43-39(57-9)38(61-62(59-25-13-24-46)52(29(3)4)30(5)6)36(60-43)26-58-45(31-14-11-10-12-15-31,32-16-20-34(55-7)21-17-32)33-18-22-35(56-8)23-19-33/h10-12,14-23,27-30,36,38-39,43H,13,25-26H2,1-9H3,(H2,48,49,50,53,54)/t36-,38-,39-,43-,62?/m1/s1 |
Standard InChI Key | IRRDHRZUOZNWDJ-MLLDKZSOSA-N |
Isomeric SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC |
SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC |
Canonical SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC |
Introduction
Chemical Structure and Properties
Molecular Composition
2'-OMe-ibu-G Phosphoramidite, also known as 2'-OMe-G(ibu) Phosphoramidite or 2'-OMe-G(iBu)-3'-phosphoramidite, is a modified guanosine phosphoramidite with specific protective groups that facilitate oligonucleotide synthesis. The compound has a complex structure characterized by multiple functional groups strategically positioned to enable controlled synthesis reactions.
The molecular formula of 2'-OMe-ibu-G Phosphoramidite is C₄₅H₅₆N₇O₉P with a molecular weight of 869.9 g/mol . The full chemical name is 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-O-methyl-guanosine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . This complex nomenclature reflects the multiple protective and functional groups incorporated into the molecule's structure.
The compound is identified in chemical databases by the CAS number 150780-67-9 . This unique identifier helps researchers and manufacturers ensure they are referring to the precise chemical compound in regulatory, safety, and research documentation.
Physical and Chemical Characteristics
2'-OMe-ibu-G Phosphoramidite possesses several important physical and chemical characteristics that determine its behavior during oligonucleotide synthesis and subsequent applications. The compound is typically supplied as a solid that requires appropriate solvents for dissolution prior to use in synthesis platforms.
According to solubility data, 2'-OMe-ibu-G Phosphoramidite dissolves in DMSO at a concentration of 100 mg/mL (114.95 mM), although ultrasonic treatment is required to achieve complete dissolution . This solubility characteristic is important for researchers preparing stock solutions for oligonucleotide synthesis reactions.
The purity of commercial 2'-OMe-ibu-G Phosphoramidite is typically high, with specifications indicating ≥98.0% purity as confirmed by both HPLC and ³¹P NMR analysis methods . This high level of purity is essential for ensuring reliable and reproducible oligonucleotide synthesis results.
Structural Features and Modifications
Key Protective Groups
The 2'-OMe-ibu-G Phosphoramidite contains several key protective groups that serve specific functions during oligonucleotide synthesis:
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5'-O-DMT Group: The 4,4'-dimethoxytrityl group at the 5' position serves as a temporary protecting group that can be selectively removed during the synthesis cycle .
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2'-O-Methyl Group: This critical modification protects the 2' hydroxyl position and remains in the final oligonucleotide, conferring increased stability against nuclease degradation .
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N-Isobutyryl Group: The isobutyryl (iBu) group protects the N2 position of the guanine base during synthesis and increases the hydrophobicity of the nucleotide, aiding in solubility during synthesis reactions .
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3'-Phosphoramidite Group: The (2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite at the 3' position is the reactive group that forms the phosphodiester bond during oligonucleotide synthesis .
Comparison with Standard Phosphoramidites
The 2'-OMe-ibu-G Phosphoramidite differs from standard DNA phosphoramidites in several important aspects. The most significant difference is the presence of the 2'-O-methyl group, which is absent in DNA but mimics the 2'-OH group present in RNA with the added stability of methyl protection. This modification bridges the gap between DNA and RNA characteristics, offering advantages of both nucleic acid types.
Table 1: Comparison of 2'-OMe-ibu-G Phosphoramidite with Standard Nucleic Acid Building Blocks
Feature | 2'-OMe-ibu-G Phosphoramidite | Standard DNA G | Standard RNA G |
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2' Position | 2'-O-Methyl | 2'-H | 2'-OH |
Nuclease Resistance | Intermediate to High | Low | Very Low |
Duplex Stability | Higher than DNA | Baseline | Higher than DNA |
Chemical Stability | High | Moderate | Low |
Base Protection | Isobutyryl | Various options | Various options |
Functional Characteristics
Nuclease Resistance
One of the most valuable characteristics of 2'-OMe-ibu-G Phosphoramidite is the nuclease resistance it confers to oligonucleotides. Natural oligonucleotides are highly susceptible to degradation by exo- and endonucleases present in biological systems, resulting in short half-lives that limit their therapeutic and diagnostic utility .
The 2'-O-methyl modification significantly enhances resistance to nuclease degradation, placing it at an intermediate position between unmodified nucleosides (which offer no resistance) and phosphorothioate modifications (which provide high resistance) . This balance makes 2'-OMe modifications particularly useful in applications requiring extended oligonucleotide stability without the potential drawbacks associated with more extensive modifications.
Hybridization Properties
Oligonucleotides containing 2'-OMe-ibu-G residues demonstrate improved hybridization properties compared to their unmodified counterparts. The 2'-O-methyl modification confers higher binding affinity (elevated duplex melting temperature or Tm) to the oligonucleotide for its target sequence .
The 2'-OMe RNA-RNA duplex exhibits greater thermal stability than the corresponding DNA-RNA duplex . This enhanced hybridization characteristic is valuable in applications requiring strong and specific binding to target sequences, such as antisense oligonucleotides and molecular probes.
Applications in Research and Therapeutics
Oligonucleotide Synthesis
The primary application of 2'-OMe-ibu-G Phosphoramidite is in the solid-phase synthesis of modified oligonucleotides. As a high-performance reagent designed for use with commercial oligonucleotide synthesizers, it enables researchers to incorporate 2'-O-methyl guanosine residues at specific positions within synthetic oligonucleotide sequences .
This phosphoramidite is compatible with standard DNA/RNA synthesis chemistry, allowing for the creation of chimeric oligonucleotides containing both modified and unmodified residues. The compound is available in various packaging options to accommodate different synthesizer instruments and in bulk quantities for larger-scale synthesis operations .
Antisense Technology
2'-OMe-ibu-G Phosphoramidite is extensively utilized in the development of antisense oligonucleotides (ASOs), which are designed to bind to specific mRNA targets and modulate gene expression . The nuclease resistance and enhanced target binding afforded by the 2'-O-methyl modification make this compound particularly valuable for antisense applications.
Antisense oligonucleotides containing 2'-O-methyl modifications demonstrate improved pharmacokinetic properties, including extended half-life in biological systems and reduced off-target effects . These characteristics enhance the therapeutic potential of ASOs for treating various diseases by specifically targeting disease-relevant gene expression.
siRNA Applications
Small interfering RNAs (siRNAs) represent another important application area for 2'-OMe-ibu-G Phosphoramidite. The incorporation of 2'-O-methyl modified guanosine residues into siRNA molecules enhances their stability while maintaining RNA interference activity .
The 2'-O-methyl modification can reduce immunostimulatory effects often associated with unmodified siRNAs, thereby improving their suitability for therapeutic applications. Additionally, the enhanced nuclease resistance extends the functional lifetime of siRNA molecules in biological systems, potentially increasing their efficacy .
Aptamer Development
Aptamers, which are oligonucleotides selected for high-affinity binding to specific targets, benefit significantly from the incorporation of 2'-O-methyl modified nucleotides. The 2'-OMe-ibu-G Phosphoramidite enables the synthesis of aptamers with improved stability and target binding characteristics .
The enhanced nuclease resistance is particularly valuable for aptamer applications, as it extends the functional lifetime of these molecules in biological systems. Additionally, the increased binding affinity can improve target recognition and specificity, enhancing the performance of aptamers in diagnostic and therapeutic applications .
Market Analysis and Future Outlook
Current Market Status
The global market for 2'-OMe-ibu-G Phosphoramidite was estimated at US$ 2.1 million in 2024, reflecting its importance in oligonucleotide research and development . This specialized compound serves as a critical building block in the expanding field of RNA-based therapeutics, particularly antisense oligonucleotides and siRNA technologies.
Major suppliers of 2'-OMe-ibu-G Phosphoramidite include established companies in the nucleic acid chemistry sector, providing the compound in various grades and packaging options to meet diverse research and development needs .
Growth Projections
According to market analysis, the 2'-OMe-ibu-G Phosphoramidite market is projected to reach US$ 3.8 million by 2031, representing a compound annual growth rate (CAGR) of 8.9% during the forecast period 2025-2031 . This growth trajectory reflects the expanding applications of modified oligonucleotides in therapeutics, diagnostics, and research.
The increasing number of RNA-based therapeutics in clinical development and recent regulatory approvals for oligonucleotide drugs are driving demand for high-quality phosphoramidite building blocks like 2'-OMe-ibu-G Phosphoramidite. The continued advancement of oligonucleotide synthesis technologies and expanding applications in personalized medicine are expected to sustain market growth over the coming years .
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